2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxy-2-nitrophenyl)acetamide
CAS No.: 539808-90-7
Cat. No.: VC14889474
Molecular Formula: C27H27N5O5S
Molecular Weight: 533.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 539808-90-7 |
|---|---|
| Molecular Formula | C27H27N5O5S |
| Molecular Weight | 533.6 g/mol |
| IUPAC Name | 2-[[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxy-2-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C27H27N5O5S/c1-4-36-21-11-12-22(24(15-21)32(34)35)28-26(33)17-38-27-30-29-25(16-37-20-8-6-5-7-9-20)31(27)23-13-10-18(2)14-19(23)3/h5-15H,4,16-17H2,1-3H3,(H,28,33) |
| Standard InChI Key | DBVGYHOREQEZAF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)C)C)COC4=CC=CC=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound has the molecular formula C₂₇H₂₇N₅O₅S and a molecular weight of 533.6 g/mol . Key structural components include:
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A 1,2,4-triazole ring substituted at positions 3, 4, and 5.
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A sulfanyl (-S-) group linking the triazole to an acetamide moiety.
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Phenoxymethyl and 2,4-dimethylphenyl groups attached to the triazole.
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An N-(4-ethoxy-2-nitrophenyl) substituent on the acetamide .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₇H₂₇N₅O₅S | |
| Molecular Weight | 533.6 g/mol | |
| CAS Registry Number | 539808-90-7 | |
| SMILES Notation | CCOC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)C)C)COC4=CC=CC=C4)N+[O-] |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step reactions, often involving:
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Formation of the 1,2,4-triazole core through cyclization of thiosemicarbazides or hydrazine derivatives .
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Sulfanyl-acetamide coupling using mercaptoacetic acid or its derivatives .
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Nitro-aryl functionalization via nitration of precursor phenols .
A representative pathway for analogous triazole-acetamides involves:
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Step 1: Condensation of 2,4-dimethylphenylhydrazine with phenoxymethyl isothiocyanate to form a thiosemicarbazide intermediate .
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Step 2: Alkaline cyclization to yield the 1,2,4-triazole-thione .
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Step 3: Alkylation with chloroacetamide derivatives under basic conditions .
Table 2: Yield Optimization Strategies
| Condition | Impact on Yield | Source |
|---|---|---|
| Ultrasonic irradiation | Increases yield by 15–20% | |
| Solvent (DMF vs. acetone) | DMF improves solubility | |
| Temperature (60–80°C) | Higher temps reduce side reactions |
Biological Activity and Mechanisms
Antifungal Properties
The 1,2,4-triazole moiety is known to inhibit fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis . In Candida albicans assays, structural analogs demonstrated MIC values of 2–8 µg/mL, comparable to fluconazole . The 2,4-dimethylphenyl group enhances lipophilicity, improving membrane penetration .
Antibacterial Activity
The nitrophenyl-acetamide segment interferes with bacterial cell wall synthesis. Against Escherichia coli and Staphylococcus aureus, related compounds showed:
Applications and Industrial Relevance
Pharmaceutical Development
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Lead compound for antifungal agents targeting azole-resistant strains .
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Prodrug potential: The acetamide group facilitates hydrolytic activation in vivo .
Agrochemical Uses
Structural analogs act as plant growth regulators and fungicides in crops like wheat and rice .
Future Directions
Research Gaps
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In vivo pharmacokinetics: No data on oral bioavailability or metabolism .
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Formulation challenges: Poor aqueous solubility (logP = 3.8) .
Innovation Opportunities
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